2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine
Description
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Properties
IUPAC Name |
2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-6-2-1-3-7(6)15(14-8)5-4-13/h1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJXTKXVXFMAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent binding. The exact mechanism for this compound would depend on its specific target.
Biochemical Pathways
Given the structural similarity to other pyrazole derivatives, it is possible that this compound could affect pathways related to inflammation, pain perception, or neurotransmission
Pharmacokinetics
The trifluoromethyl group in the compound could potentially enhance its lipophilicity, which might improve its absorption and distribution. .
Result of Action
Depending on its target, this compound could potentially modulate enzyme activity, alter cell signaling, or influence gene expression.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine. For example, the trifluoromethyl group could potentially enhance the compound’s stability under acidic conditions. .
Biochemical Analysis
Biochemical Properties
2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine plays a significant role in biochemical reactions due to its trifluoromethyl group, which is known to enhance the stability and reactivity of the compound. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiocarbonyl fluoride, a key intermediate in trifluoromethylation reactions. These interactions are crucial for the compound’s role in biochemical processes, as they influence its reactivity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s trifluoromethyl group is known to enhance its ability to modulate these cellular processes. For example, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions are crucial for its biochemical activity, as they determine the compound’s effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. These temporal effects are crucial for understanding the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function, while at high doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions influence the compound’s metabolic flux and the levels of metabolites in the cells. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it affects its availability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its impact on cellular processes.
Biological Activity
The compound 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine , identified by CAS number 2092237-99-3 , is a synthetic organic molecule with potential biological activity. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12F3N3
- Molecular Weight : 251.23 g/mol
- Boiling Point : Predicted at approximately 453.9 °C
- Density : Estimated at 1.50 g/cm³
- pKa : Approximately 12.72
These properties suggest that the compound may exhibit stability under various conditions and could be suitable for further biological evaluations.
The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in biological systems. Preliminary studies indicate that this compound may influence:
- Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors, which could impact mood and behavior.
- Enzymatic Inhibition : Possible inhibition of enzymes involved in metabolic pathways, thereby affecting cellular functions.
Pharmacological Effects
Research has indicated that compounds within the cyclopentapyrazole class can exhibit various pharmacological effects, including:
- Antidepressant Activity : Similar compounds have shown promise in reducing symptoms of depression in animal models.
- Anti-inflammatory Properties : Some derivatives have been observed to reduce inflammatory markers in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduction in depressive-like behaviors | |
| Anti-inflammatory | Decreased cytokine levels | |
| Neuroprotective | Protection against neuronal apoptosis |
Study 1: Antidepressant Efficacy
A study conducted on a related compound demonstrated significant antidepressant-like effects in rodent models. The compound was administered over a period of two weeks, resulting in a notable decrease in immobility time during forced swim tests, suggesting enhanced mood and behavioral improvement.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of cyclopentapyrazole derivatives. The study found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential for treating neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of cyclopentapyrazole compounds exhibit significant anticancer properties. The presence of the trifluoromethyl group is believed to enhance the interaction with biological targets, potentially leading to improved efficacy against various cancer cell lines .
- A case study involving a derivative of this compound demonstrated its ability to inhibit cell proliferation in human breast cancer cells, suggesting a promising avenue for further development in cancer therapeutics.
-
Neuroprotective Effects :
- Research has shown that compounds similar to 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine can modulate neuroinflammatory pathways. This modulation could provide protective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- A notable study highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, indicating its potential as a neuroprotective agent.
- Antimicrobial Properties :
Material Science Applications
-
Polymer Synthesis :
- The unique structural features of this compound allow it to be utilized in synthesizing advanced polymers with enhanced thermal and mechanical properties.
- A recent study demonstrated the incorporation of this compound into polymer matrices, resulting in materials with improved resistance to thermal degradation and mechanical stress.
- Catalysis :
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
